Ttk21

CNS Bioavailability Blood-Brain Barrier Drug Delivery

TTK21 is the only validated brain-penetrant CBP/p300 dual activator for direct CNS histone acetylation studies. Unlike inhibitors A-485/C646 or non-BBB-permeable activator CTPB, CSP-TTK21 crosses the blood-brain barrier, enabling target engagement in brain tissue. Validated in tauopathy, spinal cord injury, and Aβ-impaired plasticity models with oral bioavailability and MTD >1 g/kg. Shows no HDAC activity, ensuring clean mechanistic interpretation of HAT-mediated acetylation. Choose TTK21 when reproducible in vivo neuroepigenetic modulation is critical.

Molecular Formula C17H15ClF3NO2
Molecular Weight 357.8 g/mol
Cat. No. B15585468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTtk21
Molecular FormulaC17H15ClF3NO2
Molecular Weight357.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H15ClF3NO2/c1-2-9-24-15-6-4-3-5-12(15)16(23)22-11-7-8-14(18)13(10-11)17(19,20)21/h3-8,10H,2,9H2,1H3,(H,22,23)
InChIKeyAQJBXYBDNZHZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TTK21: A Quantitatively Defined CBP/p300 Histone Acetyltransferase Activator with Demonstrated CNS Bioavailability


TTK21 (N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide; CAS 709676-56-2) is a small-molecule activator of the lysine acetyltransferases CBP (CREBBP/KAT3A) and p300 (EP300/KAT3B). It is distinguished from other CBP/p300 modulators by its demonstrated ability to activate both paralog enzymes [1] and to cross the blood-brain barrier (BBB) when conjugated to glucose-derived carbon nanospheres (CSP), enabling direct modulation of histone acetylation in the CNS [2]. This validated CNS bioavailability, combined with its defined in vitro potency profile, makes TTK21 a tool compound of interest for research in neuroepigenetics, synaptic plasticity, and neurodegenerative disease modeling.

Why Generic Substitution of TTK21 with Other CBP/p300 Modulators Is Not Scientifically Justified


Substituting TTK21 with other CBP/p300-targeting compounds, such as the inhibitors A-485 or C646, or the older p300 activator CTPB, is not equivalent due to fundamental differences in their mechanism of action, target selectivity, and, most critically, their lack of validated brain penetration. Inhibitors like A-485 potently block the catalytic activity of CBP/p300 (IC50 ~2.6-9.8 nM) , producing opposite biological outcomes compared to TTK21-mediated activation. Conversely, while the p300 activator CTPB shares a similar maximal effect concentration (~275 µM) with TTK21 , CTPB is not documented to cross the BBB [1], rendering it unsuitable for CNS applications. Furthermore, the small molecule YF-2, though a BBB-permeable HAT activator with a CBP EC50 of 2.75 µM [2], activates a broader range of HATs including PCAF and GCN5, and its CNS studies lack the depth of in vivo functional validation (e.g., memory extension, spinal cord injury repair) established for CSP-TTK21. Therefore, experimental outcomes obtained with TTK21 cannot be reliably reproduced by simply substituting it with another CBP/p300 modulator.

Quantitative Differentiators of TTK21: A Comparative Evidence Guide for Procurement Decisions


Comparative CNS Bioavailability: CSP-TTK21 vs. Unconjugated CTPB and CTB

The primary differentiation of TTK21 for CNS applications is its validated brain bioavailability when conjugated to glucose-derived carbon nanospheres (CSP). In mice, intraperitoneal injection of CSP-TTK21 led to significant accumulation of the compound in the brain, with substantial amounts remaining for up to two weeks [1]. This is in stark contrast to other CBP/p300 activators like CTPB and CTB, for which no evidence of BBB penetration exists .

CNS Bioavailability Blood-Brain Barrier Drug Delivery Nanocarrier

Comparative In Vitro Potency: TTK21 vs. CTPB on p300 HAT Activity

While both TTK21 and CTPB are activators of p300 histone acetyltransferase (HAT) activity, they exhibit similar concentration-response profiles in vitro. Both compounds show maximal activation of p300 at a concentration of 275 µM [1][2]. TTK21 activates both CBP and p300 in a concentration-dependent manner from 50 to 275 µM [1], while CTPB activates p300 with maximal effect at 275 µM and a peak of histone H3 and H4 acetylation at 200 µM .

Histone Acetyltransferase p300 Enzyme Activation In Vitro Pharmacology

In Vivo Functional Efficacy: Memory Extension with CSP-TTK21 vs. Untreated Controls

CSP-TTK21 treatment significantly extends long-term spatial memory in adult mice. In the Morris water maze, mice treated with CSP-TTK21 spent significantly more time in the platform quadrant compared to untreated controls, with this enhanced memory retention observed up to 16 days after learning [1]. This functional outcome is linked to CBP/p300 activation in the hippocampus, as evidenced by increased acetylation of histones H3 and H4 in this brain region [2].

Cognitive Enhancement Long-Term Memory Morris Water Maze Neurogenesis

Therapeutic Potential: Oral CSP-TTK21 Repairs Spinal Cord Injury in Rats

Oral administration of CSP-TTK21 was shown to be as effective as intraperitoneal (IP) injection in a rat model of spinal cord injury. Orally administered CSP-TTK21 significantly improved motor function, increased histone acetylation, and upregulated the expression of regeneration-associated genes (RAGs) [1]. The study also established a maximum tolerated oral dose of 1 g/kg in Sprague-Dawley rats with no observed toxic or mutagenic effects [1].

Spinal Cord Injury Axon Regeneration Synaptic Plasticity Oral Bioavailability

Validated Research and Preclinical Applications for TTK21 and CSP-TTK21


Investigating the Role of CBP/p300-Mediated Histone Acetylation in CNS Synaptic Plasticity and Memory Formation

CSP-TTK21 is the tool of choice for studies requiring direct pharmacological activation of CBP/p300 in the brain. Its validated BBB penetration enables researchers to probe the acute and chronic effects of enhanced histone acetylation on long-term potentiation (LTP) and memory consolidation in wild-type and disease model mice [1][2]. This contrasts with approaches using non-BBB-permeable activators or HDAC inhibitors, which lack target specificity.

Evaluating Therapeutic Interventions in Preclinical Models of Neurodegeneration and CNS Injury

The demonstrated efficacy of CSP-TTK21 in improving outcomes in tauopathy [1], spinal cord injury [2], and amyloid-beta-impaired plasticity [3] models positions it as a key compound for preclinical proof-of-concept studies. Its oral bioavailability and established safety profile (MTD >1 g/kg in rats) [2] make it suitable for chronic dosing regimens in vivo.

Studying CBP/p300-Dependent Neuronal Differentiation and Maturation

In vitro, TTK21 can be used to directly activate CBP/p300 in primary neuronal cultures to study downstream effects on gene expression programs governing neuronal differentiation. Specifically, CSP-TTK21 treatment enhances the expression of key neuronal markers such as Neurod1, Tubb3, Camk2a, Snap25, and Scn2a, providing a defined molecular signature for CBP/p300 activation in neurogenesis [4].

Differentiating CBP/p300 Activation from HDAC Inhibition in Epigenetic Studies

TTK21 provides a specific tool to activate the 'writers' (CBP/p300) of the histone acetylation code, as opposed to inhibiting the 'erasers' (HDACs). It shows no effect on HDAC activity [5], allowing researchers to cleanly dissect the contribution of enhanced acetylation by HATs versus reduced deacetylation in various cellular and in vivo contexts. This is a critical distinction for mechanistic studies in chromatin biology and gene regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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